Boc-Metyr(Me)-OH DCHA

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

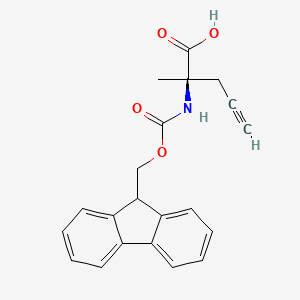

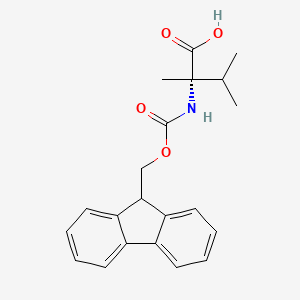

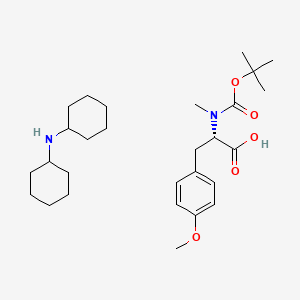

“Boc-Metyr(Me)-OH DCHA” seems to be a compound involving an amino acid derivative. “Boc” refers to a tert-butoxycarbonyl protective group, which is commonly used in peptide synthesis to protect the amine group . “Metyr(Me)” could refer to a modified tyrosine amino acid, and “OH DCHA” might refer to a hydroxyl group and dicyclohexylamine, respectively .

Molecular Structure Analysis

The molecular structure would depend on the specific modifications represented by “Metyr(Me)” and “OH DCHA”. The Boc group would add a tert-butoxycarbonyl structure to the molecule .Chemical Reactions Analysis

The Boc group can be removed from the amine using moderately strong acids (e.g., trifluoroacetic acid), allowing for further reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on the specific structure of the molecule. The Boc group generally makes compounds more lipophilic .科学的研究の応用

Dynamic Combinatorial Chemistry (DCC)

Dynamic combinatorial chemistry has been a focal point of research, providing insights into enzyme inhibition through the reversible formation of boronate esters. This approach has proven beneficial in identifying ligands for biomacromolecules, employing reactions suitable for aqueous solutions and enabling the study of complex molecular systems (Leung et al., 2011). Additionally, DCC serves as a tool for facilitating the identification of inhibitors for protein targets, underscoring its utility in drug discovery and the development of therapeutic agents (Mondal & Hirsch, 2015).

Synthesis of Organic/Inorganic Hybrid Materials

The creation of silica–triazine hybrids through the reaction of silanol groups with specific chloro-triazine compounds and subsequent acylation demonstrates the versatility of Boc-protected amino acids in material science. These hybrids have shown to effectively reduce friction, providing insights into the development of novel materials for tribological applications (Kaminski et al., 2006).

Catalysis and Chemical Reactions

Research into the catalytic potential of C-doped boron nitride fullerenes for methanol dehydrogenation illustrates the importance of novel catalysts in chemical transformations. These studies have revealed that such catalysts can effectively lower activation energy barriers, facilitating more efficient reaction pathways (Esrafili & Nurazar, 2014).

Environmental Applications

In environmental science, the utilization of boron-doped diamond electrodes for the degradation of pollutants highlights the role of advanced materials in water treatment. These electrodes have been effective in the complete mineralization of contaminants, offering a promising approach to addressing pollution (Polcaro et al., 2004).

Safety and Hazards

作用機序

Target of Action

Boc-Metyr(Me)-OH DCHA is a derivative of the amino acid methionine . The primary target of this compound is the amine group of other molecules . The compound acts as a protecting group for amines in organic synthesis .

Mode of Action

The Boc (tert-butyloxycarbonyl) group in this compound can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This results in the formation of N-tert-butoxycarbonyl or so-called Boc derivatives .

特性

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-3-(4-methoxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5.C12H23N/c1-16(2,3)22-15(20)17(4)13(14(18)19)10-11-6-8-12(21-5)9-7-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h6-9,13H,10H2,1-5H3,(H,18,19);11-13H,1-10H2/t13-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLGWIMOMDIMBKW-ZOWNYOTGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)OC)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@@H](CC1=CC=C(C=C1)OC)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80673998 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-N,O-dimethyl-L-tyrosine--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

135103-27-4 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-N,O-dimethyl-L-tyrosine--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

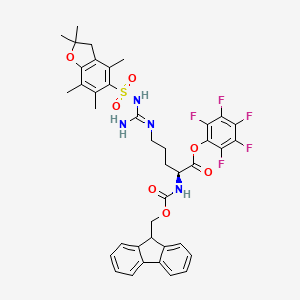

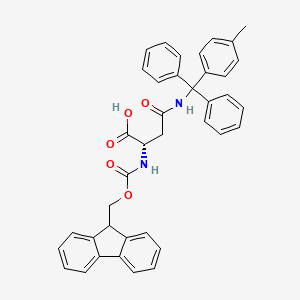

![(2,3,4,5,6-pentafluorophenyl) (2S)-5-[[amino-[(2,2,5,7,8-pentamethyl-4-oxo-3H-chromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate](/img/structure/B613561.png)